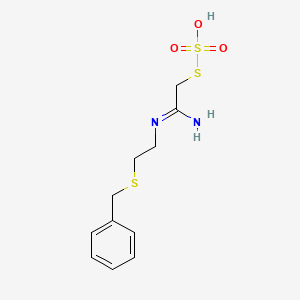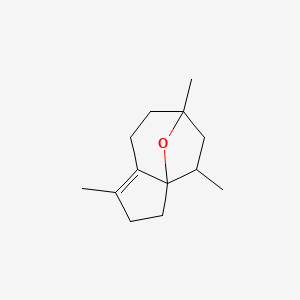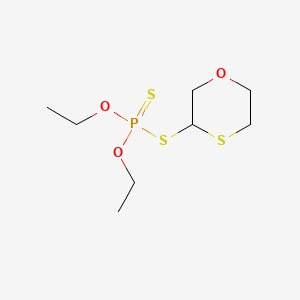
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester can be synthesized through the reaction of phosphorus pentasulfide with ethanol. The reaction typically proceeds as follows:
P2S5+4C2H5OH→2(C2H5O)2PS2H+H2S
This reaction involves the conversion of phosphorus pentasulfide and ethanol into diethyl dithiophosphate and hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphorodithioic derivatives.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various phosphorodithioic derivatives, oxides, and substituted phosphorodithioic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial processes
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester involves its interaction with molecular targets such as enzymes and metal ions. The compound can form complexes with metal ions, which can inhibit enzyme activity or alter the properties of the metal ions. This interaction is crucial for its applications as an enzyme inhibitor and corrosion inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl dithiophosphate
- Diethyl phosphorodithioate
- Diethyl ester of phosphorodithioic acid
- Dithiophosphoric acid, O,O-diethyl ester
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is unique due to the presence of the oxathian ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and effectiveness in various applications .
Propiedades
Número CAS |
38188-83-9 |
|---|---|
Fórmula molecular |
C8H17O3PS3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
diethoxy-(1,4-oxathian-3-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H17O3PS3/c1-3-10-12(13,11-4-2)15-8-7-9-5-6-14-8/h8H,3-7H2,1-2H3 |
Clave InChI |
DSSLOYDITKYOCI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SC1COCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


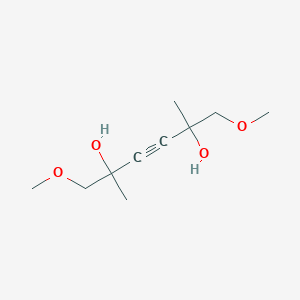
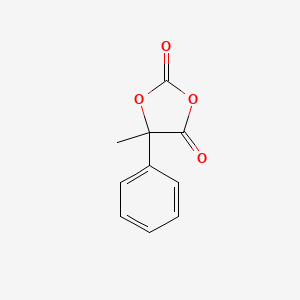
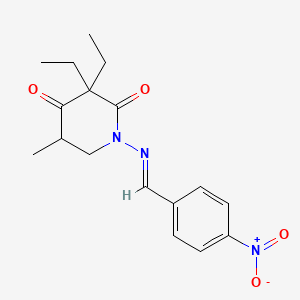
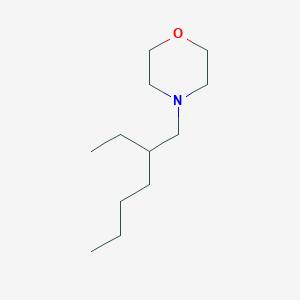
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)

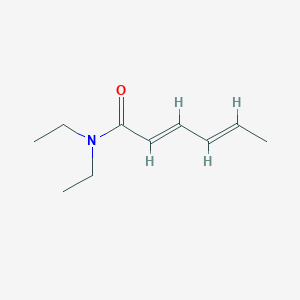
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
